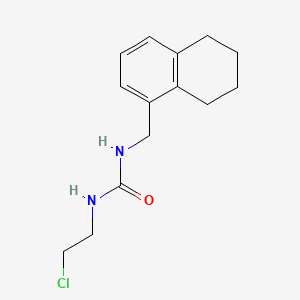

Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthylmethyl)-

Description

Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthylmethyl)- (CAS: 13908-56-0) is a chloroethyl-substituted urea derivative characterized by a tetrahydro-naphthylmethyl group at the 3-position and a 2-chloroethyl group at the 1-position of the urea backbone. The compound lacks the nitroso (-NO) group present in classical CENUs like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), which may influence its stability, decomposition pathways, and mechanism of action .

Properties

CAS No. |

102433-69-2 |

|---|---|

Molecular Formula |

C14H19ClN2O |

Molecular Weight |

266.76 g/mol |

IUPAC Name |

1-(2-chloroethyl)-3-(5,6,7,8-tetrahydronaphthalen-1-ylmethyl)urea |

InChI |

InChI=1S/C14H19ClN2O/c15-8-9-16-14(18)17-10-12-6-3-5-11-4-1-2-7-13(11)12/h3,5-6H,1-2,4,7-10H2,(H2,16,17,18) |

InChI Key |

BBGIGWDOUADQDN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2CNC(=O)NCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthylmethyl)- typically involves the reaction of 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthylmethyl)amine with isocyanate. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. Solvents such as dichloromethane or toluene may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and scalability. The use of catalysts and advanced purification techniques, such as recrystallization or chromatography, ensures the production of high-quality material suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthylmethyl)- can undergo several types of chemical reactions, including:

Oxidation: The chloroethyl group can be oxidized to form corresponding alcohols or aldehydes.

Reduction: The compound can be reduced to remove the chloro group, resulting in the formation of ethyl derivatives.

Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the chloroethyl group can enhance the compound’s ability to interact with biological targets.

Medicine

Medicinally, urea derivatives are often explored for their potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities. The specific structure of this compound may offer unique interactions with biological targets, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the production of polymers, resins, and other materials. Its reactivity allows for the creation of specialized materials with tailored properties for various applications.

Mechanism of Action

The mechanism of action of Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthylmethyl)- involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzymatic activity or disruption of cellular processes. The tetrahydronaphthylmethyl moiety may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

DNA Damage Profiles

- BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea) : Generates bifunctional alkylation, leading to DNA interstrand cross-links (ICLs) and single-strand breaks (SSBs). Its metabolite, 2-chloroethyl isocyanate, inhibits DNA repair by blocking strand rejoining .

- Hydroxylated CENU analogs (e.g., Compound I vs. III) : Substituent positioning dictates activity. When the chloroethyl group is at the 1-position (Compound III), ICL formation dominates, correlating with antitumor efficacy. Conversely, a 3-position chloroethyl group (Compound I) increases SSBs and mutagenicity but reduces therapeutic activity .

- Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthylmethyl)-: The lack of a nitroso group likely prevents isocyanate-mediated repair inhibition.

Cytotoxicity and Therapeutic Index

- BCNU and CCNU : Exhibit dose-dependent cytotoxicity due to cross-linking and repair inhibition. BCNU’s LC₅₀ in 9L rat glioma cells is ~10 µM under standardized conditions .

- Hydroxylated derivatives : Reduced cytotoxicity but elevated mutagenicity (e.g., Compound I induces 14× more SSBs than Compound III but has lower antitumor activity) .

- Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthylmethyl)- : Predicted to have lower cytotoxicity than nitrosoureas due to the absence of cross-linking and repair inhibition mechanisms. Its bulky substituent may further reduce cell penetration or target binding efficiency.

Pharmacokinetic Considerations

- Lipophilicity : The tetrahydro-naphthylmethyl group may enhance membrane permeability compared to cyclohexyl (CCNU) or hydrophilic groups, though excessive bulk could hinder diffusion .

- Stability: Non-nitrosoureas like this compound likely have longer half-lives than BCNU, which rapidly decomposes into active metabolites (e.g., 2-chloroethyl isocyanate, t₁/₂ ~15–30 minutes) .

Data Tables

Table 1: Structural and Functional Comparison of Chloroethyl-Substituted Ureas

| Compound Name | Substituents (1-/3-) | Nitroso Group | Primary DNA Lesion | Cytotoxicity (Relative) | Mutagenicity |

|---|---|---|---|---|---|

| BCNU | 2-chloroethyl / 2-chloroethyl | Yes | Cross-links, SSBs | High | Moderate |

| CCNU (Lomustine) | 2-chloroethyl / cyclohexyl | Yes | Cross-links | High | Moderate |

| Compound III (1-nitroso-1-(2-chloroethyl)... | 2-chloroethyl / hydroxyethyl | Yes | Cross-links | High | Low |

| Compound I (1-nitroso-1-(2-hydroxyethyl)... | hydroxyethyl / 2-chloroethyl | Yes | SSBs | Low | High |

| Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro... | 2-chloroethyl / tetrahydro-naphthylmethyl | No | SSBs (predicted) | Low (predicted) | Moderate (predicted) |

Table 2: Key Mechanistic Differences

Biological Activity

Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthylmethyl)- (CAS No. 102433-68-1), is a compound with notable biological activities due to its unique chemical structure. This article explores its synthesis, biological properties, and relevant case studies that highlight its potential therapeutic applications and toxicological effects.

Chemical Structure and Properties

The molecular formula of the compound is C14H19ClN2O, with a molecular weight of 266.766 g/mol. It features a urea functional group linked to a tetrahydronaphthyl moiety and chloroethyl substituents. The structural characteristics contribute to its distinct biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C14H19ClN2O |

| Molecular Weight | 266.766 g/mol |

| IUPAC Name | 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydronaphthalen-1-yl)methylurea |

| CAS Number | 102433-68-1 |

Synthesis

The synthesis of Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthylmethyl)- typically involves the reaction of 1-(2-chloroethyl)urea with 5,6,7,8-tetrahydronaphthylamine under controlled conditions. Common solvents include dichloromethane and catalysts such as triethylamine to enhance yield and purity.

Antitumor Properties

Research indicates that compounds similar to Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthylmethyl)- exhibit significant antitumor activities. For instance:

- Case Study : A derivative of urea demonstrated cytotoxic effects on hepatocellular carcinoma cells (HEP-G2), mediated by urease activity leading to apoptosis .

- Mechanism : The compound's mechanism may involve the induction of reactive oxygen species (ROS), which can lead to cellular damage in cancer cells.

Toxicological Effects

While some urea derivatives show therapeutic potential, they also exhibit notable toxicity:

- Study Findings : In animal models, urea has been associated with increased oxidative stress and insulin resistance .

- Toxicity Assessment : A comparative study showed that certain chloroethylnitrosoureas had low therapeutic activity but high mutagenicity and carcinogenicity .

Summary of Biological Effects

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing this urea derivative, and what critical parameters influence yield?

- Methodological Answer : Synthesis typically involves coupling agents (e.g., carbonyldiimidazole or dicyclohexylcarbodiimide) to form the urea linkage between chloroethylamine and tetrahydro-naphthylmethyl precursors. Critical parameters include solvent choice (polar aprotic solvents like DMF or dichloromethane), temperature (50–80°C for optimal reaction kinetics), and stoichiometric ratios of reactants. Impurities may arise from incomplete coupling, necessitating purification via column chromatography or recrystallization .

- Key Considerations : Monitor reaction progress using TLC or HPLC to ensure intermediate formation. Yield optimization requires balancing reaction time and catalyst concentration to avoid side reactions .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., chloroethyl and tetrahydro-naphthylmethyl groups) via chemical shifts and splitting patterns.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., 254 nm) assesses purity (>95% threshold for research-grade material).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .

- Validation : Cross-validate results with elemental analysis (C, H, N, Cl) to confirm empirical formula .

Advanced Research Questions

Q. How can computational chemistry tools predict reactivity or stability under varying experimental conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Simulate electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Model solvation effects in different solvents (e.g., water vs. DMF) to assess stability.

- Software Integration : Tools like COMSOL Multiphysics enable multiphysics simulations (e.g., heat transfer during exothermic reactions) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables (e.g., cell line specificity, assay protocols).

- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions to isolate confounding factors.

- Sensitivity Analysis : Use statistical software (e.g., R or Python) to quantify the impact of experimental variables (e.g., pH, temperature) .

Design a factorial experiment to optimize synthesis, considering solvent polarity, temperature, and catalyst concentration.

- Methodological Answer :

- 2³ Full Factorial Design : Test all combinations of three factors at two levels (e.g., solvent: DMF vs. dichloromethane; temperature: 60°C vs. 80°C; catalyst: 1.2 eq vs. 1.5 eq).

- Response Surface Methodology (RSM) : Analyze interactions between variables to identify optimal conditions.

- Data Collection : Measure yield, purity, and reaction time for each trial .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.